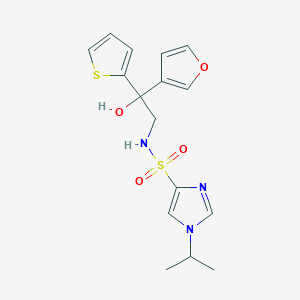

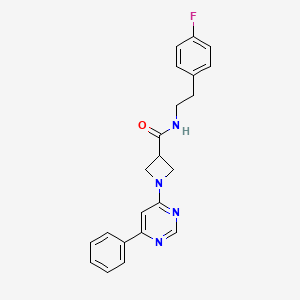

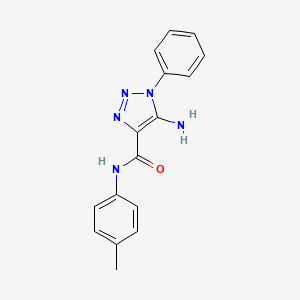

2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H20N4O and its molecular weight is 344.418. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Corrosion Inhibition on Mild Steel

Quinoxaline derivatives, including compounds structurally related to 2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, have been investigated for their corrosion inhibitory effects on mild steel in hydrochloric acid. These compounds exhibit mixed-type inhibitory action by reducing the rate of both anodic and cathodic corrosion reactions. The efficiency of these inhibitors is attributed to the formation of a pseudo-capacitive film on the mild steel surface, which is proposed based on electrochemical impedance spectroscopy (EIS) and supported by scanning electron microscopy (SEM) analyses. The adsorption of these molecules on the steel surface fits the Langmuir adsorption isotherm, indicating a chemisorption mechanism for some derivatives and a combination of physisorption and chemisorption for others. Computational studies, including quantum chemical calculations and Monte Carlo simulations, suggest that the electron donating tendency and higher protonation potential of certain derivatives enhance their corrosion inhibition efficiency (Olasunkanmi et al., 2019).

Antimicrobial Activity

A series of quinoxaline derivatives containing pyrazoline residues have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds showed significant antimicrobial properties, with some derivatives displaying outstanding antibacterial and antifungal activities. The antimicrobial efficacy of these compounds was assessed using the agar-well diffusion method, indicating the potential of quinoxaline derivatives as antimicrobial agents. The structural elucidation of these compounds was achieved through spectral data and elemental analysis, underscoring the importance of the quinoxaline moiety in contributing to the observed biological activities (Kumar et al., 2014).

Anti-Cancer Drug Potential

Quinoxaline derivatives have been explored for their potential applications in cancer therapy. A novel isoxazolequinoxaline derivative demonstrated promising anti-cancer activity against a homo sapiens protein, supported by docking studies at the active site region. The synthesis, crystal structure, and pharmacological evaluation of this derivative highlight its significance in drug discovery efforts aimed at developing new anti-cancer agents. The compound's structure was confirmed using single crystal X-ray diffraction, and its stability and interaction energies were analyzed through Hirshfeld surface studies and molecular dynamics simulations, providing insights into its mechanism of action (Abad et al., 2021).

特性

IUPAC Name |

2-methyl-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-14(2)21(26)25-20(13-18(24-25)15-6-4-3-5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h3-12,14,20H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTFXHPWBAIJHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Triisopropyl[(trimethylsilyl)ethynyl]silane](/img/structure/B2471901.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide](/img/structure/B2471904.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2471905.png)

![Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)](/img/structure/B2471910.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)